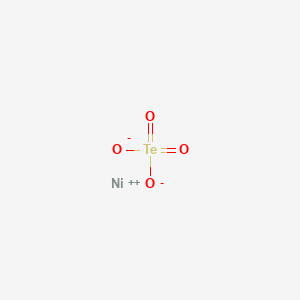
Nickel(2+) tellurate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Nickel(2+) tellurate can be synthesized through various methods. One common approach involves dissolving nickel salt in deionized water to prepare a precursor solution. The precursor solution is then mixed with tellurate and a reducing agent to prepare a hydrothermal solution. The mixture undergoes a hydrothermal reaction to form this compound .
Industrial Production Methods: In industrial settings, this compound can be produced using a co-precipitation method. This involves the formation of the desired compound at relatively lower temperatures, which helps in modifying its properties. The process includes steps such as dissolving nickel salt, mixing with tellurate, and undergoing hydrothermal reactions .
Chemical Reactions Analysis
Types of Reactions: Nickel(2+) tellurate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, it can react with acids to form nickel(II) ions and hydrogen gas. It can also react with halogens to form corresponding dihalides .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using strong oxidizing agents such as bromine under alkaline conditions.
Reduction: It can be reduced using reducing agents in hydrothermal solutions.
Substitution: this compound can undergo substitution reactions with halogens to form nickel dihalides.
Major Products Formed:
Oxidation: Nickel(III) hydroxide.
Reduction: Elemental nickel and tellurium.
Substitution: Nickel dihalides such as nickel chloride, nickel bromide, and nickel iodide.
Scientific Research Applications
Nickel(2+) tellurate has a wide range of scientific research applications:
Chemistry: It is used in the study of coordination chemistry and cationic interactions in honeycomb layered frameworks.
Biology: Research on this compound includes its potential use in biological systems due to its unique properties.
Mechanism of Action
The mechanism of action of nickel(2+) tellurate involves its interaction with molecular targets and pathways. It can undergo redox reactions, where it acts as an oxidizing or reducing agent. The compound’s effects are mediated through its ability to form complexes with other molecules, influencing various biochemical pathways .
Comparison with Similar Compounds
Nickel(2+) tellurate can be compared with other tellurium-containing compounds such as:
Copper tellurate: Similar in structure but differs in magnetic and electrical properties.
Sodium tellurate: Known for its solubility in water and different coordination chemistry.
Potassium tellurate: Exhibits unique crystallographic properties compared to this compound.
Uniqueness: this compound is unique due to its stability, ability to form various coordination complexes, and its applications in multiple fields, including catalysis and materials science .
Properties
CAS No. |
15852-21-8 |
|---|---|
Molecular Formula |
NiO4Te |
Molecular Weight |
250.3 g/mol |
IUPAC Name |
nickel(2+);tellurate |
InChI |
InChI=1S/Ni.H2O4Te/c;1-5(2,3)4/h;(H2,1,2,3,4)/q+2;/p-2 |
InChI Key |
JWTUERYYWTZBJA-UHFFFAOYSA-L |
Canonical SMILES |
[O-][Te](=O)(=O)[O-].[Ni+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Methoxy-1',3',3'-trimethyl-5',8-dinitro-1',3'-dihydrospiro[chromene-2,2'-indole]](/img/structure/B14151617.png)
![2-(3,5-dichlorophenyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B14151623.png)

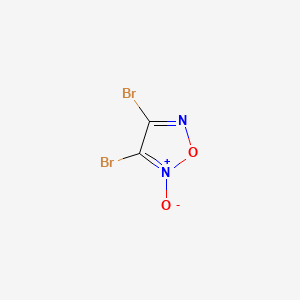


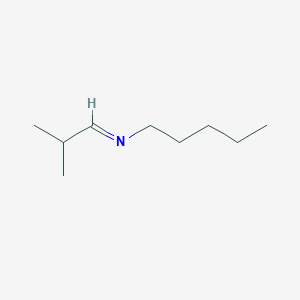
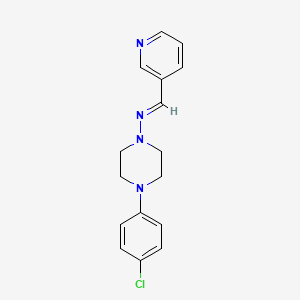
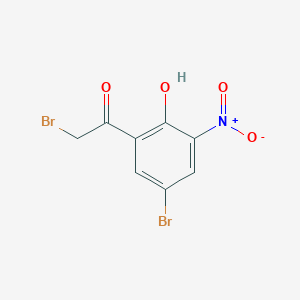
![2-{(2Z)-3-[(2-Methoxypropan-2-yl)oxy]prop-2-en-1-yl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14151697.png)
![N-methyl-2-[(2-methylimidazo[1,2-a]pyridin-3-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B14151699.png)
![N'-[(E)-(2-methyl-2H-chromen-3-yl)methylidene]pyridine-4-carbohydrazide](/img/structure/B14151703.png)
![Methyl 2-[(phenylsulfanyl)methyl]prop-2-enoate](/img/structure/B14151708.png)
![(5Z)-5-{[(2-hydroxyethyl)amino]methylidene}-1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14151715.png)
